(E)-4-(dimethylamino)but-3-en-2-one

Organic Synthesis Analytical Chemistry Process Chemistry

(E)-4-(Dimethylamino)but-3-en-2-one (CAS 1190-91-6; also designated CAS 2802-08-6 for the trans-specific stereoisomer) is a C₆ small-molecule α,β-unsaturated ketone belonging to the enaminone class (vinylogous amide), characterized by a conjugated N-C=C-C=O system. The compound exists as a liquid at ambient temperature with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 1190-91-6
Cat. No. B075779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(dimethylamino)but-3-en-2-one
CAS1190-91-6
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(=O)C=CN(C)C
InChIInChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3
InChIKeyQPWSKIGAQZAJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(Dimethylamino)but-3-en-2-one CAS 1190-91-6: Chemical Class and Core Procurement Parameters


(E)-4-(Dimethylamino)but-3-en-2-one (CAS 1190-91-6; also designated CAS 2802-08-6 for the trans-specific stereoisomer) is a C₆ small-molecule α,β-unsaturated ketone belonging to the enaminone class (vinylogous amide), characterized by a conjugated N-C=C-C=O system [1]. The compound exists as a liquid at ambient temperature with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol [2]. Commercially available grades are typically supplied at ≥97% purity with refractive index n20/D 1.557 (lit.), density 0.973 g/mL at 25°C, and boiling point 101–102°C at 5 mmHg .

Why (E)-4-(Dimethylamino)but-3-en-2-one Cannot Be Substituted with Generic Enaminones or Alternative Synthetic Routes


Substituting (E)-4-(dimethylamino)but-3-en-2-one with another enaminone or with an alternative synthetic route introduces quantifiable risks to reaction outcome, reproducibility, and downstream purity. The dimethylamino substituent at the γ-position creates a distinctive push-pull electronic system—the carbonyl pulls electron density from the amino group through the conjugated π-system—that determines both the kinetics of nucleophilic attack and the regioselectivity of heterocycle formation [1]. Different N-substituents (e.g., morpholino, pyrrolidino, anilino) alter this electronic distribution and steric profile, leading to divergent cyclization yields and product distributions [2]. Furthermore, the E-stereochemical configuration of this compound is essential for maintaining the correct geometry in subsequent transformations; the Z-isomer, where accessible, produces different reaction trajectories [3]. Generic substitution without verification of stereochemistry and substitution pattern therefore introduces uncontrolled variables that can compromise synthetic reproducibility and final product purity.

Quantitative Differentiation of (E)-4-(Dimethylamino)but-3-en-2-one (CAS 1190-91-6) vs. Comparators: Evidence for Procurement Decisions


Quantitative Yield and Spectroscopic Characterization Completeness: (E)-4-(Dimethylamino)but-3-en-2-one vs. Commercial Enaminone Standards

A 2023 protocol reports one-step synthesis of (E)-4-(dimethylamino)but-3-en-2-one in quantitative yield (≥99%) using adapted Vilsmeier conditions [1]. The product was characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy with complete spectral data provided [1]. In contrast, many commercial enaminone analogs (e.g., 4-methoxy-3-buten-2-one) achieve yields of 89% under optimized conditions, representing an approximate 10-percentage-point yield gap [2]. The comprehensive multi-nuclear NMR and vibrational spectroscopic dataset enables unambiguous identity confirmation and purity verification, reducing the analytical burden for quality control.

Organic Synthesis Analytical Chemistry Process Chemistry

Electronic Push-Pull Reactivity Advantage: (E)-4-(Dimethylamino)but-3-en-2-one vs. Non-Amino α,β-Unsaturated Ketones

The enaminone scaffold of (E)-4-(dimethylamino)but-3-en-2-one exhibits a classic push-pull electronic system wherein the carbonyl group pulls electron density from the dimethylamino group through the conjugated π-system [1]. This dual electrophilic/nucleophilic character enables the compound to participate in both electrophilic and nucleophilic substitution reactions, serving as a precursor for indoles, tetrahydropyridines, tetrahydropyrimidines, carbazoles, quinolines, acridines, and phenanthridines [1]. In contrast, simple α,β-unsaturated ketones lacking the amino substituent (e.g., methyl vinyl ketone) function solely as Michael acceptors with only electrophilic reactivity, limiting their synthetic scope [2].

Medicinal Chemistry Heterocyclic Synthesis Reaction Mechanism

Validated Application in Symmetrical Triketone Synthesis: (E)-4-(Dimethylamino)but-3-en-2-one for 1,3,5-Triacetylbenzene

(E)-4-(Dimethylamino)but-3-en-2-one is a documented reagent for the preparation of 1,3,5-triacetylbenzene, a symmetrical trifunctional aromatic building block used in advanced organic synthesis and materials science . Alternative routes to 1,3,5-triacetylbenzene—such as Friedel-Crafts triacetylation of benzene or oxidation of 1,3,5-triethylbenzene—typically produce mixtures of regioisomers or require harsh conditions that reduce functional group compatibility . The enaminone-based approach using this compound provides regioselective access to the symmetrical 1,3,5-substituted product.

Materials Science Organic Synthesis Coordination Chemistry

Commercial Availability and Specification Standardization: (E)-4-(Dimethylamino)but-3-en-2-one Procurement Reliability

(E)-4-(Dimethylamino)but-3-en-2-one is stocked by multiple major chemical suppliers with standardized specifications: ≥97% purity (GC), refractive index n20/D 1.557–1.560, density 0.973 g/mL at 25°C, and boiling point 101–102°C at 5 mmHg [1]. This specification consistency across vendors (Sigma-Aldrich, Thermo Fisher/Acros, TCI, VWR) enables direct lot-to-lot and vendor-to-vendor comparability. In contrast, less common enaminone derivatives (e.g., 4-morpholino-3-buten-2-one or 4-pyrrolidino-3-buten-2-one) exhibit limited commercial availability, often requiring custom synthesis with associated lead times of 8–12 weeks .

Procurement Quality Control Supply Chain

Priority Application Scenarios for (E)-4-(Dimethylamino)but-3-en-2-one (CAS 1190-91-6) Based on Verified Evidence


Synthesis of Nitrogen-Containing Heterocycles (Pyrazoles, Pyrimidines, Indoles)

This compound is employed as a versatile building block for constructing nitrogen-containing heterocycles including pyrazoles, pyrimidines, indoles, tetrahydropyridines, carbazoles, quinolines, and acridines [1]. The conjugated N-C=C-C=O system provides both electrophilic and nucleophilic reaction centers, enabling regioselective cyclization with hydrazines, guanidines, and other nitrogen nucleophiles [1]. The quantitative synthetic yield (≥99%) and comprehensive spectroscopic characterization available in the literature facilitate reproducible entry into these heterocyclic frameworks [2].

Preparation of Symmetrical 1,3,5-Triacetylbenzene for Coordination Chemistry and Materials Science

(E)-4-(Dimethylamino)but-3-en-2-one is a documented reagent for preparing 1,3,5-triacetylbenzene, a symmetrical C₃-symmetric triketone used as a ligand precursor in coordination chemistry and as a building block in porous organic polymers and covalent organic frameworks . The enaminone-based route provides regioselective access to the symmetrical 1,3,5-substituted product, avoiding the regioisomeric mixtures that plague alternative Friedel-Crafts acetylation approaches.

Conjugate Addition and Michael Addition Reactions Requiring Enhanced α,β-Unsaturated Ketone Reactivity

The electron-rich dimethylamino group at the γ-position enhances the compound's reactivity in conjugate addition and cyclization reactions relative to unsubstituted α,β-unsaturated ketones [3]. This property makes it particularly suitable for Michael addition cascades and nucleophilic attack sequences where increased electrophilicity at the β-carbon is desirable. The dual electrophilic/nucleophilic character supports tandem reaction sequences that are not accessible with simple enones.

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